N-Boc-(+/-)-cis-6-amino-cyclo-hex-3-ene-1-carbaldehyde
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Overview
Description
N-Boc-(+/-)-cis-6-amino-cyclo-hex-3-ene-1-carbaldehyde is a compound that features a tert-butoxycarbonyl (Boc) protected amino group The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-(+/-)-cis-6-amino-cyclo-hex-3-ene-1-carbaldehyde typically involves the protection of the amino group with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
N-Boc-(+/-)-cis-6-amino-cyclo-hex-3-ene-1-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Acidic conditions (e.g., hydrochloric acid, trifluoroacetic acid)
Major Products Formed
Oxidation: Carboxylic acid derivatives
Reduction: Primary alcohol derivatives
Substitution: Free amine derivatives
Scientific Research Applications
N-Boc-(+/-)-cis-6-amino-cyclo-hex-3-ene-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of N-Boc-(+/-)-cis-6-amino-cyclo-hex-3-ene-1-carbaldehyde involves the reactivity of its functional groups. The Boc-protected amino group can be selectively deprotected under acidic conditions, allowing the free amine to participate in further chemical reactions. The aldehyde group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
N-Boc-protected amino acids: These compounds also feature a Boc-protected amino group and are commonly used in peptide synthesis.
N-Cbz-protected amines: These compounds use a carbobenzyloxy (Cbz) group for amino protection and are used in similar applications.
N-Fmoc-protected amines: These compounds use a fluorenylmethyloxycarbonyl (Fmoc) group for amino protection and are preferred in solid-phase peptide synthesis.
Uniqueness
N-Boc-(+/-)-cis-6-amino-cyclo-hex-3-ene-1-carbaldehyde is unique due to its cis-configuration and the presence of both an aldehyde and a Boc-protected amino group. This combination of functional groups makes it a valuable intermediate for the synthesis of complex molecules and allows for selective reactions under controlled conditions .
Properties
IUPAC Name |
tert-butyl N-[(1R,6S)-6-formylcyclohex-3-en-1-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-10-7-5-4-6-9(10)8-14/h4-5,8-10H,6-7H2,1-3H3,(H,13,15)/t9-,10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQADRLITYVWXBL-NXEZZACHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC=CCC1C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC=CC[C@@H]1C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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